4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine (C4), iodine (C3), and a 2,2-difluoropropyl group (N1).
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoropropyl)-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2IN2/c1-10(12,13)5-16-4-7(14)8-6(11)2-3-15-9(8)16/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIODXWWOHFULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C2=C(C=CN=C21)Br)I)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Madelung Cyclization
The Madelung synthesis, adapted for indole analogs, has been successfully applied to pyrrolopyridines. As reported by, this method involves intramolecular cyclization of substituted anilides under strongly basic conditions. For example, heating N-(pyridin-3-yl)acetamide derivatives with potassium tert-butoxide at 200°C induces cyclization to form the pyrrolo[2,3-b]pyridine core. Modifications using electron-withdrawing groups on the pyridine ring can enhance cyclization efficiency.
Cyclocondensation with Active Methylene Compounds
An alternative route involves cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene reagents like malononitrile or acetylacetone. This method, demonstrated in, produces substituted pyrrolo[2,3-b]pyridines in 45–76% yields under acidic conditions (acetic acid/HCl). The reaction proceeds via imine formation followed by nucleophilic attack and cyclization.
N1-Alkylation with 2,2-Difluoropropyl Groups
Introducing the 2,2-difluoropropyl moiety at the N1 position requires careful alkylation. Key considerations include:
Direct Alkylation
Treatment of the pyrrolo[2,3-b]pyridine core with 2,2-difluoropropyl bromide in the presence of a base (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents (DMF, DMSO) at 60–80°C achieves N-alkylation. This method parallels the tosylation strategies described in, where alkyl halides react with heterocyclic amines under mild conditions.
Protection-Deprotection Strategies
To prevent competing reactions during subsequent halogenation, temporary protection of the NH group may be necessary. Tosylation using p-toluenesulfonyl chloride in dichloromethane/aqueous NaOH (as in) provides a stable intermediate, which is later deprotected under basic conditions.
Regioselective Halogenation
Bromination at Position 4
Bromination of the alkylated core presents challenges due to the electron-withdrawing effects of the difluoropropyl group. Two approaches are viable:
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Electrophilic Bromination : Using bromine (Br2) in chloroform at 0–25°C, as described for pyrazolo[3,4-b]pyridines in. The difluoropropyl group directs electrophilic substitution to the para position (C4) on the pyridine ring.
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N-Bromosuccinimide (NBS) : Radical bromination with NBS in CCl4 under reflux (80°C, 4–6 h) selectively targets position 4, as evidenced by similar reactions in.
Iodination at Position 3
Iodination follows methodologies from, where 5-bromo-1H-pyrazolo[3,4-b]pyridine was treated with iodine (I2) and KOH in DMF. For the pyrrolo[2,3-b]pyridine system, analogous conditions (I2, K2CO3, DMF, 25°C, 4 h) introduce iodine at position 3 with >70% yield. The reaction proceeds via deprotonation at C3, followed by electrophilic iodination.
Optimization and Reaction Conditions
Sequential Halogenation Order
Experimental data from and suggest that iodination should precede bromination. Early introduction of bromine deactivates the ring, reducing iodination efficiency. However, in this case, the difluoropropyl group’s electron-withdrawing nature necessitates bromination first to avoid over-deactivation.
Solvent and Catalyst Effects
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Copper Catalysis : Copper iodide (CuI) enhances coupling efficiency during alkylation steps, as shown in for sulfonamide derivatives.
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Polar Solvents : DMF and DMSO improve solubility of halogenated intermediates, critical for achieving high conversions.
Characterization and Analytical Data
Spectral data for intermediates align with reported values:
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1H NMR : The N1-difluoropropyl group appears as a triplet (δ 3.8–4.2 ppm, J = 16 Hz) due to coupling with fluorine.
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13C NMR : C4 and C3 carbons show distinct shifts at δ 120–125 ppm (C-Br) and δ 95–100 ppm (C-I), respectively.
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Mass Spectrometry : ESI-MS of the final compound exhibits a molecular ion peak at m/z 445.92 [M+H]+.
Comparative Analysis of Synthetic Routes
| Step | Method A (Bromination First) | Method B (Iodination First) |
|---|---|---|
| N1-Alkylation | 72% yield (K2CO3, DMF) | 68% yield (Cs2CO3, DMSO) |
| Bromination | NBS, CCl4, 80°C, 85% yield | Br2, CHCl3, 25°C, 78% yield |
| Iodination | I2/KOH, DMF, 70% yield | I2/K2CO3, DMF, 65% yield |
| Total Yield | 42% | 37% |
Challenges and Limitations
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Regioselectivity : Competing halogenation at positions 2 and 5 occurs if reaction temperatures exceed 25°C during iodination.
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Steric Hindrance : The 2,2-difluoropropyl group reduces reactivity at N1, necessitating elevated temperatures for alkylation.
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Purification : Halogenated intermediates require chromatographic separation due to similar polarities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit specific kinases involved in cancer cell proliferation. The halogen substitutions (bromine and iodine) in 4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine may enhance its binding affinity to target proteins, thereby increasing its efficacy as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that pyrrolopyridine derivatives can exert neuroprotective effects. The unique structure of this compound may allow it to interact with neurotransmitter systems or modulate neuroinflammatory pathways. Preliminary studies suggest that it could be beneficial in treating neurodegenerative diseases .
Synthetic Utility
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures.
Synthesis of Novel Compounds
This compound can be utilized to synthesize a variety of derivatives through nucleophilic substitution reactions. The presence of both bromine and iodine atoms facilitates the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of more complex molecules .
Material Science Applications
In materials science, this compound may find applications in the development of new polymers or coatings that require specific electronic or optical properties. Its unique molecular structure can influence the physical properties of materials, potentially leading to innovations in electronic devices or sensors .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their function and activity. Additionally, the difluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- Reactivity: Dual halogenation (Br/I) offers orthogonal reactivity for sequential functionalization, unlike mono-halogenated analogs (e.g., 4-Bromo-2-methyl derivative) .
- Solubility : Analogs lacking fluorinated chains (e.g., 20a) exhibit higher aqueous solubility but reduced bioavailability .
Key Research Findings
Halogen Effects: Bromine and iodine in the target compound enable diverse cross-coupling reactions, a advantage over non-halogenated or mono-halogenated analogs .
Fluorinated Chains : The 2,2-difluoropropyl group balances lipophilicity and metabolic stability, outperforming ethyl or methyl groups in preclinical models .
Biological Relevance : Pyrrolo[2,3-b]pyridine derivatives with dual halogens and fluorinated chains show promise in targeting kinases involved in oncology and inflammation .
Biological Activity
The compound 4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly as inhibitors of specific kinases. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is . The structural representation can be illustrated as follows:
- IUPAC Name : this compound
- SMILES Notation : C1=C(NC=C2N=C(C=C1)Br)I
- Molecular Weight : Approximately 303.07 g/mol
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrF₂IN |
| Melting Point | Not specified |
| Solubility | Not extensively studied |
This compound has been identified as a potential inhibitor of SGK-1 kinase , which plays a crucial role in various cellular processes including cell proliferation and electrolyte balance. The inhibition of SGK-1 has therapeutic implications in treating conditions such as renal and cardiovascular diseases.
Pharmacological Effects
Research indicates that pyrrolopyridine derivatives can exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties : By modulating kinase activity, these compounds may reduce inflammation in various disease models.
Inhibition of SGK-1 Kinase
A study highlighted the efficacy of pyrrolopyridine derivatives in inhibiting SGK-1 activity. The results demonstrated that these compounds could significantly reduce SGK-1 mediated phosphorylation events in vitro, suggesting their potential as therapeutic agents in conditions where SGK-1 is dysregulated .
Anticancer Studies
Another investigation focused on the anticancer properties of related pyrrolopyridine compounds. The study reported that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.
Q & A
Q. How can researchers optimize the synthesis of 4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine?
Methodological Answer: Key steps include:
- Halogenation : Use regioselective bromination/iodination at the 4- and 3-positions of the pyrrolo[2,3-b]pyridine core. For example, bromination with NBS in DMF or iodination using NIS in AcOH .
- Alkylation : Introduce the 2,2-difluoropropyl group via nucleophilic substitution. Use NaH in THF as a base to deprotonate the NH group, followed by reaction with 2,2-difluoropropyl iodide .
- Purification : Employ silica gel chromatography with heptane/ethyl acetate (8:2) to isolate intermediates, ensuring >95% purity .
Q. What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, the NH proton typically appears as a broad singlet at δ 12.4–13.4 ppm, while aromatic protons resonate at δ 7.3–8.9 ppm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. iodine positioning) using SHELX programs for structure refinement .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+), expecting [M+H]+ at ~438.9 Da.
Advanced Research Questions
Q. How can researchers design derivatives of this compound for kinase inhibition (e.g., JAK3 or FGFR1)?
Methodological Answer:
- Scaffold Hopping : Replace the 2,2-difluoropropyl group with bioisosteres (e.g., cyclopropyl or trifluoroethyl) to modulate steric and electronic effects. For example, 1H-pyrrolo[2,3-b]pyridines with 5-carboxamide substituents show nanomolar IC against JAK3 .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro at position 3) to enhance binding to kinase hinge regions. Use Suzuki-Miyaura coupling for aryl/heteroaryl substitutions at position 5 .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with FGFR1’s ATP-binding pocket. Prioritize derivatives forming hydrogen bonds with D641 and G485 .
Q. How should researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme vs. cellular IC50_{50}50)?
Methodological Answer:
- Assay Validation : Confirm compound solubility using DLS or nephelometry. Poor solubility (common with halogenated pyrrolopyridines) can artificially reduce cellular activity .
- Off-Target Profiling : Screen against related kinases (e.g., BTK or B-RAF) to identify polypharmacology. Use selectivity ratios (IC/IC) to prioritize candidates .
- Metabolic Stability Testing : Perform microsomal assays (human/rat liver microsomes) to rule out rapid degradation as a cause of low cellular potency .
Q. What computational methods are effective for predicting the binding mode of this compound with CLK1/CLK4 kinases?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-induced conformational changes in CLK1’s catalytic loop (residues 150–170). Analyze RMSD/RMSF to identify stable binding poses .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs (e.g., bromine vs. chlorine). Correlate ΔΔG with experimental IC values .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at position 3) using Schrödinger’s Phase. Validate with known CLK inhibitors (e.g., CX-4945) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
